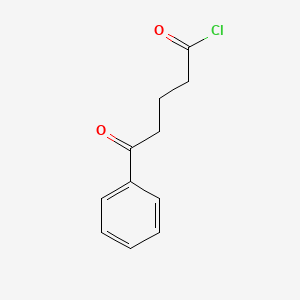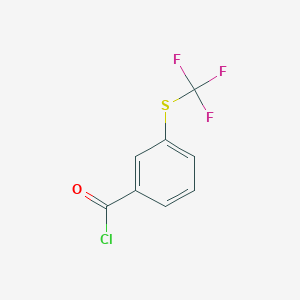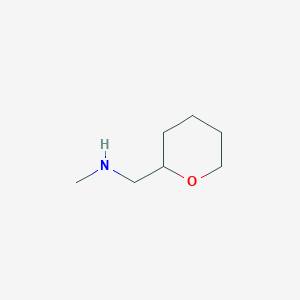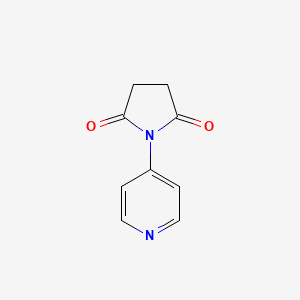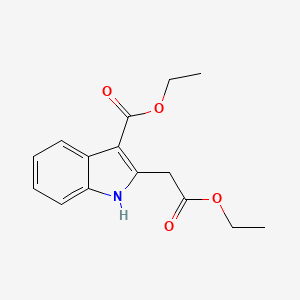
4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
Synthesis Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It has also been used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is C8H8BF3O3 . The InChI string is InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 . The canonical SMILES string is B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O .Chemical Reactions Analysis
4-Methoxy-2-(trifluoromethyl)phenylboronic acid has been involved in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists . It has also been used in C-H functionalization of quinones and phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is 219.96 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Aplicaciones Científicas De Investigación
Synthesis of Pyrazine Derivatives
This compound is used as a reactant in the synthesis of pyrazine derivatives, which are important for their potential as corticotropin-releasing factor-1 receptor antagonists. These compounds have significance in the study of stress-related disorders .
C-H Functionalization of Quinones
It is involved in the C-H functionalization of quinones, a process that is crucial for modifying the properties of quinones, which are widespread in natural products and pharmaceuticals .
Cathepsin S Inhibitors
The compound is used in the synthesis of phenyl-purine-carbonitrile derivatives that act as cathepsin S inhibitors. Cathepsin S plays a role in various diseases, including autoimmune diseases and cancer .
Synthesis of Chiral Bicyclooctadiene-based Ligands
It is also used in the synthesis of chiral bicyclooctadiene-based ligands. These ligands can be important in asymmetric synthesis, which is a key process in producing enantiomerically pure pharmaceuticals .
Mecanismo De Acción
Target of Action
It is known to be a reactant involved in the synthesis of various biologically active molecules .
Mode of Action
The mode of action of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is primarily through its role as a reactant in various chemical reactions. It is involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, synthesis of chiral bicyclooctadiene-based ligands, and synthesis of corticotropin-releasing factor-1 antagonists .
Biochemical Pathways
4-Methoxy-2-(trifluoromethyl)phenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound, such as 4-Methoxy-2-(trifluoromethyl)phenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The molecular and cellular effects of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid’s action are dependent on the specific reactions it is involved in. For example, in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, it contributes to the formation of compounds that can inhibit the corticotropin-releasing factor-1 receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency and the stability of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid.
Propiedades
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRZEJNAADYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477733 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313546-16-6 | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



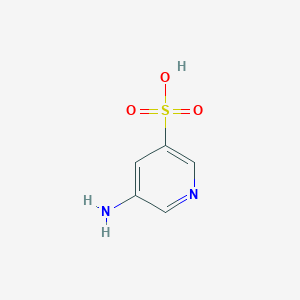

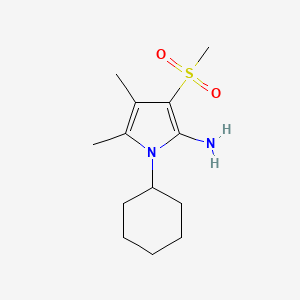
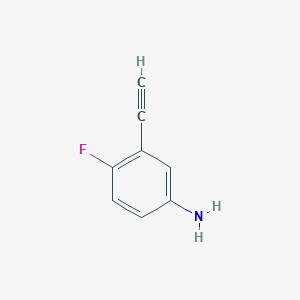
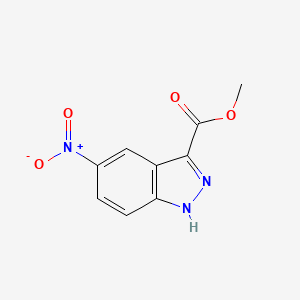
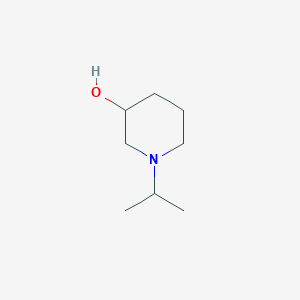
![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)
